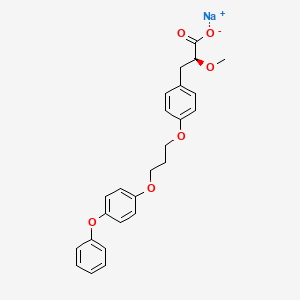

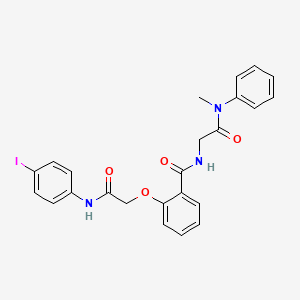

2-(2-((4-iodophenyl)amino)-2-oxoethoxy)-N-(2-(methyl(phenyl)amino)-2-oxoethyl)benzamide

Descripción general

Descripción

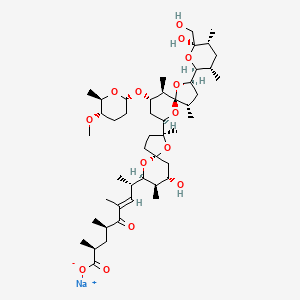

NCGC607 es una chaperona no inhibitoria de molécula pequeña de la glucocerebrosidasa, una enzima que juega un papel crucial en la degradación lisosomal de los glucolípidos. Este compuesto ha atraído una atención significativa debido a sus posibles aplicaciones terapéuticas en el tratamiento de la enfermedad de Gaucher y la enfermedad de Parkinson .

Mecanismo De Acción

NCGC607 ejerce sus efectos al unirse a la glucocerebrosidasa y estabilizar su estructura sin inhibir su actividad enzimática. Esta unión mejora la actividad de la enzima, lo que lleva a la reducción del almacenamiento de glucolípidos en los lisosomas. El compuesto también reduce los niveles de alfa-sinucleína, una proteína asociada con la enfermedad de Parkinson, al mejorar la eliminación de los agregados de proteínas .

Compuestos similares:

Ambroxol: Otra chaperona de la glucocerebrosidasa, pero actúa como un inhibidor al unirse al sitio activo de la enzima.

Iminosazúcares: Inhibidores competitivos de la glucocerebrosidasa utilizados en el tratamiento de la enfermedad de Gaucher.

Singularidad de NCGC607: NCGC607 es único porque no inhibe la actividad de la enzima, sino que la mejora al estabilizar su estructura. Este mecanismo no inhibitorio lo convierte en un candidato prometedor para tratar los trastornos de almacenamiento lisosomal sin los efectos secundarios asociados con la inhibición enzimática .

Análisis Bioquímico

Biochemical Properties

NCGC607 interacts with the GCase enzyme, which is encoded by the GBA1 gene . Mutations in the GBA1 gene are the most common genetic risk factor for Parkinson’s disease and cause Gaucher disease . NCGC607 has been found to bind to allosteric sites on the GCase surface . Using molecular docking and molecular dynamics simulation, six allosteric binding sites on the GCase surface suitable for pharmacological chaperones were identified and characterized . Two of these sites were energetically more preferable for NCGC607 and located nearby to the active site of the enzyme .

Cellular Effects

NCGC607 has been shown to increase GCase activity and protein levels, and decrease glycolipid concentration in cultured macrophages derived from Gaucher disease patients and GBA-PD patients with N370S mutation . In induced human pluripotent stem cells (iPSC)-derived dopaminergic neurons from GBA-PD patients with N370S mutation, NCGC607 treatment increased GCase activity and protein levels .

Molecular Mechanism

The molecular mechanism of NCGC607 involves its binding to allosteric sites on the GCase surface . This binding enhances the translocation of GCase to the lysosome, thereby increasing enzyme activity and reducing glycolipid levels . Furthermore, NCGC607 reduces α-synuclein levels in dopaminergic neurons from patients with parkinsonism .

Temporal Effects in Laboratory Settings

It has been shown to effectively chaperone GCase, enhancing enzyme activity and reducing glycolipid levels .

Metabolic Pathways

NCGC607 is involved in the metabolic pathway of the GCase enzyme . It enhances the activity of this enzyme, which is responsible for the breakdown of glucocerebroside, a type of glycolipid .

Transport and Distribution

NCGC607 enhances the translocation of GCase to the lysosome . This suggests that it may interact with transporters or binding proteins that facilitate the movement of GCase within cells.

Subcellular Localization

It is known to enhance the translocation of GCase to the lysosome , suggesting that it may be localized in the lysosome along with GCase.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de NCGC607 implica una serie de reacciones químicas, comenzando con la preparación de la estructura central, seguida de la introducción de varios grupos funcionales. La ruta sintética detallada incluye:

- Formación de la estructura central a través de una reacción de varios pasos que involucra sustitución aromática y formación de enlaces amida.

- Introducción de grupos funcionales como fenilo yodado y grupos oxoetóxi bajo condiciones controladas .

Métodos de producción industrial: La producción industrial de NCGC607 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica:

- Optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza.

- Uso de disolventes y reactivos de calidad industrial.

- Implementación de técnicas de purificación como cristalización y cromatografía para obtener el producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: NCGC607 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como halógenos y agentes de nitración bajo temperaturas y presiones controladas.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de NCGC607 con grupos funcionales modificados, que se pueden analizar más a fondo para determinar su actividad biológica .

Aplicaciones Científicas De Investigación

NCGC607 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como compuesto modelo para estudiar el comportamiento de las chaperonas de la glucocerebrosidasa.

Biología: Investigado por su papel en la modulación de la actividad enzimática y el plegamiento de proteínas.

Medicina: Explorado como un posible agente terapéutico para la enfermedad de Gaucher y la enfermedad de Parkinson restaurando la actividad enzimática y reduciendo el almacenamiento de glucolípidos

Comparación Con Compuestos Similares

Ambroxol: Another glucocerebrosidase chaperone but acts as an inhibitor by binding to the enzyme’s active site.

Iminosugars: Competitive inhibitors of glucocerebrosidase used in the treatment of Gaucher disease.

Uniqueness of NCGC607: NCGC607 is unique because it does not inhibit the enzyme’s activity but rather enhances it by stabilizing its structure. This noninhibitory mechanism makes it a promising candidate for treating lysosomal storage disorders without the side effects associated with enzyme inhibition .

Propiedades

IUPAC Name |

2-[2-(4-iodoanilino)-2-oxoethoxy]-N-[2-(N-methylanilino)-2-oxoethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22IN3O4/c1-28(19-7-3-2-4-8-19)23(30)15-26-24(31)20-9-5-6-10-21(20)32-16-22(29)27-18-13-11-17(25)12-14-18/h2-14H,15-16H2,1H3,(H,26,31)(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFVDMJQQAKLUSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CNC(=O)C2=CC=CC=C2OCC(=O)NC3=CC=C(C=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22IN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does NCGC607 interact with its target and what are the downstream effects?

A1: NCGC607 acts as a pharmacological chaperone for the enzyme glucocerebrosidase (GCase), which is deficient in GD. Molecular docking and molecular dynamics simulations suggest that NCGC607 binds to allosteric sites on the GCase surface, rather than the active site [, ]. This binding stabilizes the enzyme, promoting its proper folding and trafficking to the lysosome. Consequently, this leads to increased GCase activity and protein levels, resulting in the breakdown of accumulated glycolipid substrates like glucosylceramide and glucosylsphingosine [, ]. In iPSC-derived dopaminergic neurons from PD patients with GBA1 mutations, NCGC607 treatment also reduced α-synuclein levels, suggesting a potential role in addressing PD pathogenesis [].

Q2: What is the evidence for NCGC607's efficacy in relevant models of GD and PD?

A2: Research demonstrates NCGC607's efficacy in different experimental models:

- GD patient-derived macrophages: NCGC607 treatment increased GCase activity and protein levels, while decreasing glycolipid concentrations [].

- GBA1 mutation-carrying PD patient-derived macrophages: NCGC607 enhanced GCase activity, particularly for the N370S mutation [].

- iPSC-derived dopaminergic neurons from GBA1 mutation-carrying PD patients: NCGC607 increased both GCase activity and protein levels []. Additionally, it reduced α-synuclein levels in neurons derived from patients with parkinsonism or Type 2 GD [], highlighting its therapeutic potential for both conditions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.